N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide is a halogenated pyrrole-carboxamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) substituent. Its structure comprises a pyrrole ring substituted with two bromine atoms at positions 4 and 5, coupled with a carboxamide group linked to a benzodioxole-methyl moiety. This compound’s crystallographic characterization likely employs tools such as SHELXL for refinement and ORTEP-3 for graphical representation, as inferred from methodologies in crystallography literature .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N2O3/c14-8-4-9(17-12(8)15)13(18)16-5-7-1-2-10-11(3-7)20-6-19-10/h1-4,17H,5-6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTMJKLEQPNBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=C(N3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Bromination of Pyrrole: The pyrrole ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 4 and 5 positions.
Coupling Reaction: The benzodioxole moiety is then coupled with the dibromopyrrole through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyrrole ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its electronic properties.
Coupling Reactions: The amide bond can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of oxidized benzodioxole or pyrrole derivatives.
Reduction: Formation of reduced benzodioxole or pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored as a potential scaffold for the development of new drugs, particularly due to its anticancer and antimicrobial properties.
Anticancer Properties
Research indicates that derivatives of this compound can induce apoptosis in cancer cells. For example, studies have shown that modifications in the molecular structure can enhance cytotoxicity against various cancer cell lines. The proposed mechanism involves:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to cancer cell death.
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G2/M phase, further contributing to its anticancer effects.
Data Table: Cytotoxicity Studies
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide | MRC-5 | 20 | Moderate toxicity observed |
| Related compounds | HeLa | 15 | Significant apoptosis induction |
| Other derivatives | A549 | 10 | High cytotoxicity |
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Its structural characteristics may allow it to interact with bacterial enzymes or cellular components, inhibiting their function and leading to bacterial cell death.
Materials Science
In materials science, this compound is being investigated for its ability to contribute to the synthesis of novel polymers or materials with unique electronic properties. The incorporation of this compound into polymer matrices could enhance conductivity or other desirable material characteristics.
Biological Studies
The compound's effects on various biological pathways are under investigation. It serves as a biochemical probe to explore interactions with specific proteins or enzymes. The benzodioxole moiety may interact with biomolecules, potentially modulating their activity.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal highlighted the efficacy of this compound in inducing apoptosis in specific cancer cell lines. The researchers modified the structure and tested various derivatives for their cytotoxic effects.
Case Study: Antimicrobial Research
Another investigation focused on the antimicrobial properties of related compounds. It demonstrated that certain structural modifications could enhance the effectiveness against Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with proteins or enzymes, potentially inhibiting their activity. The dibromopyrrole core may also play a role in binding to nucleic acids or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s pyrrole core distinguishes it from pyrazole-carboximidamide derivatives listed in (e.g., 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide). Key structural differences include:
- Core Heterocycle: Pyrrole (aromatic, planar) vs. pyrazole (non-aromatic in dihydro form, puckered).
- Substituents : Dibromo groups at positions 4 and 5 on the pyrrole vs. halogen/methoxy substituents on aryl groups in pyrazole derivatives.
- Functional Groups : Carboxamide in the target vs. carboximidamide in compounds.
The benzodioxole group in the target compound introduces a bicyclic ether system, enhancing lipophilicity compared to monocyclic aryl substituents (e.g., 4-chlorophenyl or 4-methoxyphenyl in ) .
Physicochemical Properties
*Molecular weights estimated based on structural formulas.
- Halogen Effects: The target’s dibromo substitution increases molecular weight and polarizability compared to mono-halogenated pyrazole derivatives. Bromine’s larger atomic radius may enhance van der Waals interactions in biological systems.
- Hydrogen Bonding : The carboxamide group in the target likely participates in stronger hydrogen bonds (N–H∙∙∙O) than carboximidamide groups (N–H∙∙∙N/O) in compounds, as per Etter’s graph set analysis .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C13H10Br2N2O3
- Molecular Weight : 360.04 g/mol
- Structural Features : The compound contains a benzodioxole moiety, dibrominated pyrrole, and a carboxamide functional group.
Research indicates that this compound exhibits various biological activities, primarily through interactions with specific biological targets:
- Inhibition of Enzymatic Activity : Studies have shown that the compound may inhibit certain enzymes involved in disease pathways. For instance, it has been suggested that it could act as an inhibitor of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzodioxole compounds can exhibit antimicrobial properties, potentially making them candidates for treating infections .
- Antidiabetic Potential : Compounds similar to this compound have shown promise as α-amylase inhibitors, which are crucial in managing diabetes by regulating carbohydrate metabolism .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Study 1: Antidiabetic Activity
A study focusing on the synthesis of benzodioxole derivatives demonstrated that certain compounds exhibited strong inhibitory effects on α-amylase. The lead compound from this series showed an IC50 value of 2.57 µM, highlighting its potential for managing diabetes through carbohydrate metabolism regulation .
Case Study 2: Antimicrobial Properties
Research into the antimicrobial activity of benzodioxole derivatives indicated that these compounds could inhibit the growth of pathogenic bacteria. While specific data on this compound was limited, related compounds have shown promising results in vitro against various strains .
Q & A
Q. What synthetic strategies are recommended for preparing N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential bromination of pyrrole-2-carboxamide precursors followed by coupling with a benzodioxole-methylamine derivative. Key steps include:
- Bromination : Use NBS (N-bromosuccinimide) or Br₂ in DMF at 0–25°C to achieve regioselective dibromination at the 4,5-positions of the pyrrole ring.
- Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the dibromopyrrole-carboxylic acid to the benzodioxole-methylamine.
- Optimization : Reaction yields (60–75%) can be improved by adjusting solvent polarity (e.g., DCM vs. THF), temperature (−10°C for bromination), and stoichiometric ratios (1.2:1 amine:acid). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for purity .
Table 1 : Example Reaction Conditions and Yields
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS, DMF | DMF | 0–25 | 70 |
| Coupling | EDC, HOBt | DCM | RT | 65 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- IR : Identify carbonyl (C=O, ~1699 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
- NMR : ¹H NMR resolves benzodioxole protons (δ 6.7–6.9 ppm) and pyrrole NH (δ 10–12 ppm). ¹³C NMR confirms dibromo-pyrrole carbons (δ 110–120 ppm) .
- Crystallography :
- X-ray diffraction : Use SHELX for structure refinement and ORTEP-3 for visualization. Key parameters include unit cell dimensions (e.g., monoclinic P2₁/c) and hydrogen-bonding motifs .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and what graph set analyses apply?
- Methodological Answer : The crystal lattice is stabilized by N–H···O and C–H···Br interactions. Graph set analysis (Etter’s rules) identifies:
- Primary motifs : R₂²(8) chains via N–H···O=C (carboxamide) interactions.
- Secondary motifs : C–H···O (benzodioxole ethers) and Br···π (halogen-π) contacts.
Crystallographic software (e.g., SHELXL) refines hydrogen-bond distances (2.8–3.2 Å) and angles (110–130°), critical for understanding packing efficiency and polymorphism risks .
Q. What computational methods can predict the compound’s interaction with biological targets, such as voltage-gated sodium channels?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to Nav1.3 channels. Prioritize the pyrrole-carboxamide moiety for hydrogen bonding with Glu/Asp residues in the channel’s pore region.
- MD simulations : GROMACS or AMBER assess stability of ligand-channel complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA, −8 to −10 kcal/mol) .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity and selectivity?
- Methodological Answer :
- SAR Studies : Compare dibromo (Br) vs. dichloro (Cl) analogs in enzymatic assays (e.g., kinase inhibition).
- Example : Br substitution enhances electrophilicity, improving IC₅₀ values (e.g., 0.5 μM vs. 2.1 μM for Cl).
- Electrostatic potential maps (Gaussian 09) highlight halogen-bonding regions, guiding target selectivity .
Table 2 : Halogen Substitution Impact on Bioactivity
| Derivative | Target (IC₅₀, μM) | Selectivity Ratio (Target A/B) |
|---|---|---|
| Br | 0.5 | 12:1 |
| Cl | 2.1 | 5:1 |
Data Contradiction Analysis
Q. Discrepancies in reported crystallographic How to reconcile divergent hydrogen-bonding patterns across studies?
- Methodological Answer : Variations may arise from solvent inclusion (e.g., ethanol vs. DMSO) or temperature during crystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
